2-(2,3-Dihydroxyphenyl)acetaldehyde, commonly referred to as 3,4-dihydroxyphenylacetaldehyde, is a significant metabolite of the neurotransmitter dopamine. It is formed through the action of monoamine oxidase on dopamine and is recognized for its role in dopaminergic neurotoxicity, which has implications in neurodegenerative diseases such as Parkinson's disease. This compound is classified as an aldehyde and is notable for its potential pathological effects in the central nervous system.
3,4-Dihydroxyphenylacetaldehyde is primarily derived from dopamine metabolism. The compound is classified under the category of aldehydes, specifically as a catechol aldehyde. Its IUPAC name reflects its structural components, indicating the presence of a hydroxyl group on the phenyl ring and an aldehyde functional group. This compound plays a crucial role in various biochemical pathways and is associated with several physiological processes.
The synthesis of 3,4-dihydroxyphenylacetaldehyde can occur through several methods:
The enzymatic pathway is crucial for understanding the synthesis of this compound. Monoamine oxidase catalyzes the oxidative deamination of dopamine, leading to the formation of 3,4-dihydroxyphenylacetaldehyde along with ammonia and hydrogen peroxide as byproducts. The reaction can be summarized as follows:
The molecular formula for 3,4-dihydroxyphenylacetaldehyde is . It features a phenolic structure with two hydroxyl groups at positions 3 and 4 on the aromatic ring and an aldehyde group attached to an ethyl chain.
OC1=C(O)C=C(CC=O)C=C1
InChI=1S/C8H8O3/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,4-5,10-11H,3H2
3,4-Dihydroxyphenylacetaldehyde participates in various biochemical reactions:
The reactivity of 3,4-dihydroxyphenylacetaldehyde stems from its electrophilic nature due to the aldehyde group. This allows it to participate in nucleophilic addition reactions, leading to the formation of more complex structures or adducts.
The mechanism of action for 3,4-dihydroxyphenylacetaldehyde involves its interaction with cellular components leading to neurotoxicity. Upon accumulation within neuronal cells, it induces oxidative stress and mitochondrial dysfunction.
Research indicates that elevated levels of this compound can trigger apoptosis through pathways associated with mitochondrial permeability transition. This suggests that 3,4-dihydroxyphenylacetaldehyde contributes significantly to dopaminergic neurodegeneration observed in conditions such as Parkinson's disease.
3,4-Dihydroxyphenylacetaldehyde has significant implications in neuroscience research due to its role as a neurotoxin linked to dopaminergic cell death. Understanding its biochemical pathways aids in developing therapeutic strategies for neurodegenerative diseases like Parkinson's disease. Additionally, it serves as a model compound for studying oxidative stress mechanisms and drug metabolism involving catecholamines.
2-(3,4-Dihydroxyphenyl)acetaldehyde (DOPAL) is an obligate intermediary metabolite in dopamine catabolism. Dopamine undergoes oxidative deamination via monoamine oxidase (MAO) to form DOPAL, positioning this catecholaldehyde as a critical metabolic node in catecholamine pathways. Physiological concentrations of DOPAL in dopaminergic neurons are estimated at 2–3 μM, but minor increases (>6 μM) trigger neurotoxic effects [1] [6]. DOPAL serves as a precursor for two primary metabolites:
Table 1: Key Metabolites in Dopamine Catabolism
Metabolite | Enzyme Responsible | Physiological Role | Concentration in Neurons |
---|---|---|---|
DOPAL | Monoamine Oxidase (MAO) | Reactive intermediate | 2-3 μM (normal) |
DOPAC | Aldehyde Dehydrogenase | Carboxylic acid end-product | >6 μM (toxic threshold) |
DOPET | Aldose Reductase | Alcohol end-product | Minor pathway product |
MAO catalyzes the rate-limiting step in DOPAL generation, converting dopamine to DOPAL via oxidative deamination. This reaction occurs on mitochondrial outer membranes and produces stoichiometric amounts of hydrogen peroxide (H₂O₂) and ammonia alongside DOPAL [1] [9]. MAO exists in two isoforms (MAO-A and MAO-B), both contributing to DOPAL synthesis. Crucially, MAO inhibition reduces DOPAL production but increases spontaneous oxidation of dopamine, shifting toxicity mechanisms rather than eliminating them entirely [9].
ALDH enzymes (particularly mitochondrial ALDH2) represent the primary detoxification pathway for DOPAL, oxidizing it to less reactive DOPAC. ALDH2 exhibits high affinity for DOPAL (Km = 0.4–1 μM), making it highly susceptible to inhibition [3] [8]. Factors compromising ALDH activity include:
Therapeutic activation of ALDH2 (e.g., via Alda-1) protects against DOPAL toxicity in rotenone-induced Parkinson’s models, confirming this pathway's neuroprotective role [8].
Table 2: Enzymes Regulating DOPAL Homeostasis
Enzyme | Subcellular Localization | Primary Substrate | Inhibitors | Physiological Effect |
---|---|---|---|---|
Monoamine Oxidase | Mitochondrial outer membrane | Dopamine | Selegiline, Rasagiline | DOPAL generation |
ALDH2 | Mitochondrial matrix | DOPAL | Disulfiram, 4HNE, Benomyl | DOPAL detoxification |
Aldose Reductase | Cytosol | DOPAL | AL-1576, MDA | DOPET formation (minor pathway) |
Dopamine β-Hydroxylase | Vesicular | Dopamine | Disulfiram, Nepicastat | Norepinephrine synthesis |
DOPAL metabolism competes with two key enzymatic pathways determining dopamine fate:
Notably, DOPAL itself inhibits DBH, creating a vicious cycle where reduced norepinephrine synthesis amplifies dopamine availability for DOPAL generation [6]. This interplay establishes a metabolic vulnerability in catecholaminergic neurons where enzyme dysregulation promotes DOPAL accumulation.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9